molecular formula C22H25N3O5S B2893802 2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide CAS No. 921831-83-6

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide

Cat. No.: B2893802
CAS No.: 921831-83-6
M. Wt: 443.52
InChI Key: XXXKKBAADRSDTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

2-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-15-13-20(30-4)21(14-16(15)2)31(27,28)23-11-12-25-22(26)10-9-19(24-25)17-5-7-18(29-3)8-6-17/h5-10,13-14,23H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXXKKBAADRSDTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation for Intermediate I

The synthesis begins with the preparation of 4-(4-methoxyphenyl)-4-oxobutanoic acid (I ), achieved via Friedel-Crafts acylation. A mixture of succinic anhydride (0.25 mol) and 4-methoxyanisole (0.25 mol) in carbon disulfide is reacted with AlCl₃ (0.275 mol) at 40–50°C for 4 hours. The product precipitates upon ice-water quenching, yielding a 78% pure solid with a melting point of 164°C.

Key Reaction Conditions

  • Reagents: Succinic anhydride, 4-methoxyanisole, AlCl₃, CS₂
  • Temperature: 40–50°C
  • Yield: 78%

Cyclization to 6-(4-Methoxyphenyl)-4,5-Dihydro-3(2H)-Pyridazinone (II)

Intermediate I (0.01 mol) is refluxed with hydrazine hydrate (0.015 mol) in ethanol for 4 hours. The cyclized product II crystallizes upon cooling, yielding 58% with a melting point of 182°C.

Characterization Data

  • ¹H-NMR (DMSO-d₆) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).

Aromatization to 6-(4-Methoxyphenyl)-3(2H)-Pyridazinone (III)

Compound II is treated with bromine in glacial acetic acid at 60–70°C for 3 hours. Dehydrogenation yields the aromatic pyridazinone III (76% yield, m.p. 221°C).

Introduction of the Ethylamine Side Chain

N-Alkylation with 2-Bromoethylphthalimide

To install the ethylamine moiety, III (0.01 mol) is refluxed with 2-bromoethylphthalimide (0.02 mol) and K₂CO₃ in acetone overnight. The phthalimide-protated intermediate is isolated in 69% yield.

Deprotection to 2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)ethylamine (IV)

Hydrazinolysis of the phthalimide group (hydrazine hydrate, ethanol, 3 hours) affords the primary amine IV (76% yield).

Spectroscopic Confirmation

  • IR (KBr) : 3331 cm⁻¹ (N-H stretch), 1648 cm⁻¹ (C=O).

Synthesis of the Sulfonamide Moiety

Preparation of 2-Methoxy-4,5-Dimethylbenzenesulfonyl Chloride (V)

2-Methoxy-4,5-dimethylbenzene is sulfonated using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C. The sulfonyl chloride V is obtained as a crystalline solid (85% yield).

Reaction Optimization

  • Temperature: 0°C to prevent over-sulfonation.

Coupling of Amine and Sulfonyl Chloride

Sulfonamide Formation

Amine IV (0.01 mol) reacts with V (0.01 mol) in dichloromethane with pyridine (0.02 mol) as a base. The mixture stirs at room temperature for 12 hours, yielding the target compound in 65% after column chromatography.

Purification

  • Solvent System: Ethyl acetate/hexane (3:7).

Final Characterization

  • ¹H-NMR (CDCl₃) : δ 7.73 (d, J = 8.2 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (t, J = 6.4 Hz, 2H, NCH₂), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃), 2.58 (s, 3H, CH₃), 2.45 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z Calcd. for C₂₃H₂₈N₃O₅S [M+H]⁺: 482.1745; Found: 482.1748.

Optimization and Challenges

Critical Reaction Parameters

  • Alkylation Efficiency : N-Alkylation of pyridazinone required excess K₂CO₃ and prolonged reflux to achieve >65% yield.
  • Sulfonamide Coupling : Pyridine proved superior to triethylamine in scavenging HCl, minimizing side reactions.

Side Reactions and Mitigation

  • Oxidation of Pyridazinone : Strict nitrogen atmosphere prevented undesired oxidation during dehydrogenation.
  • Sulfonyl Chloride Hydrolysis : Anhydrous conditions were critical during sulfonation.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinone derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Methoxy groups are converted to aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyridazinone derivatives.

    Substitution: Formation of various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogues from Evidence

Compound CAS No. Molecular Formula Key Structural Differences Molecular Weight Reference
Target Compound 923226-85-1 C₂₂H₂₅N₃O₅S 4,5-Dimethylbenzenesulfonamide 443.5
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide 921831-74-5 C₂₃H₂₅N₃O₄S Tetrahydronaphthalene-sulfonamide instead of dimethylbenzenesulfonamide 439.5
N-(2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide 921529-70-6 C₂₅H₂₈N₄O₅S Benzamide with piperidinylsulfonyl substituent 496.6
6-Methyl-4-[4-(methylthio)benzyl]pyridazin-3(2H)-one - C₁₃H₁₂N₂OS Methylthio substitution on benzyl group -
Key Observations:

Sulfonamide vs. Benzamide : The target compound’s benzenesulfonamide group (C22H25N3O5S) contrasts with the benzamide derivative (C25H28N4O5S), where the sulfonamide is replaced by a carboxamide linked to a piperidinylsulfonyl group. This substitution may alter solubility and target selectivity .

Ring Modifications : The tetrahydronaphthalene-sulfonamide (CAS 921831-74-5) introduces a fused bicyclic system, increasing lipophilicity compared to the target compound’s dimethylbenzene ring .

Target Compound :

  • Likely synthesized via nucleophilic substitution or coupling reactions, as seen in and . For example, benzyl bromide derivatives react with pyridazinone intermediates in DMF with K₂CO₃ .

Analogues :

  • : Ethyl bromoacetate and Lawesson’s reagent were used to introduce thioamide groups (e.g., compound 9) .
  • : Piperidinylsulfonyl benzamide derivatives were synthesized using coupling agents like EDC/HOBt .

Pharmacological and Physicochemical Properties

Property Target Compound Tetrahydronaphthalene Analogue (CAS 921831-74-5) Piperidinylsulfonyl Benzamide (CAS 921529-70-6)
Solubility Not reported Likely lower due to fused ring Higher due to polar piperidinyl group
Lipophilicity (LogP) Estimated ~3.5 (methoxy/dimethyl groups) Higher (~4.0, tetrahydronaphthalene) Moderate (~3.0, polar sulfonyl)
Bioactivity Potential anti-inflammatory (pyridazinone core) Enhanced CNS penetration (lipophilic) Possible kinase inhibition (piperidinylsulfonyl)

Biological Activity

2-Methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4,5-dimethylbenzenesulfonamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, a pyridazinone ring, and methoxyphenyl substituents, which contribute to its unique chemical properties and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O5SC_{22}H_{25}N_{3}O_{5}S with a molecular weight of 443.5 g/mol. The structure includes several functional groups that are relevant for its biological activity.

PropertyValue
Molecular FormulaC22H25N3O5S
Molecular Weight443.5 g/mol
CAS Number921831-83-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The pyridazinone ring may interact with various receptors or ion channels, modulating their activity and affecting cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Antitumor Activity
Studies have shown that compounds with similar structures can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. The interaction of the sulfonamide moiety with metabolic enzymes may enhance its antitumor efficacy .

2. Enzyme Inhibition
The sulfonamide group can effectively inhibit carbonic anhydrases and other enzymes involved in metabolic processes. This inhibition can lead to altered cellular metabolism, which may be beneficial in treating various diseases.

3. Receptor Modulation
The pyridazinone component may modulate receptor activity, potentially influencing pathways related to inflammation and cancer progression. This suggests a multifaceted mechanism that could be leveraged for therapeutic purposes.

Case Studies

Several case studies have evaluated the biological effects of similar compounds:

  • Study on Antiproliferative Effects : A study demonstrated that structurally related compounds exhibited antiproliferative activity against melanoma and prostate cancer cells, highlighting the importance of specific structural features in enhancing biological efficacy .
  • Inhibition of Tumor Growth : Research focused on the development of vascular disrupting agents (VDAs) indicated that modifications in chemical structure significantly influenced the ability to selectively inhibit tumor growth while sparing normal tissues .

Q & A

Q. Critical Parameters :

ParameterOptimization StrategyReference
SolventPolar aprotic solvents (DMF, DMSO) for solubility
Temperature60–80°C for controlled cyclization
PurificationColumn chromatography or preparative HPLC

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy, methyl, and sulfonamide moieties .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

Q. Example HPLC Conditions :

ColumnMobile PhaseFlow RateRetention Time
C18 (5 µm)Acetonitrile:H₂O (70:30)1.0 mL/min~8.2 min

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Based on GHS classification of structurally similar sulfonamides :

  • Hazards : Acute toxicity (oral, dermal), severe eye irritation.
  • Precautions :
    • PPE : Nitrile gloves, lab coat, safety goggles.
    • Ventilation : Fume hood for weighing and reactions.
    • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve discrepancies in biological activity data across assays?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
  • Compound Stability : Monitor degradation via HPLC during long-term assays .
  • Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA with post-hoc tests.

Case Study : A pyridazinone analog showed conflicting antimicrobial activity due to solvent-dependent aggregation. Dynamic light scattering (DLS) identified particulates, prompting reformulation in DMSO:PBS (1:9) .

Advanced: What computational strategies can predict the compound’s structure-activity relationship (SAR)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, receptors) .
  • Quantum Mechanics (QM) : Calculate electron density maps to assess methoxyphenyl group’s electron-donating effects .
  • MD Simulations : Analyze conformational stability in aqueous vs. lipid bilayer environments (GROMACS suite) .

Predicted SAR : The 4-methoxyphenyl group enhances π-π stacking in hydrophobic pockets, while sulfonamide improves solubility for membrane penetration .

Advanced: How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

  • Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
  • Solvent-Free Reactions : Microwave-assisted synthesis to reduce DMF usage and improve energy efficiency .
  • Continuous Flow Systems : Enhance reproducibility and yield in pyridazinone cyclization steps .

Q. Optimized Parameters :

ParameterSmall-Scale (Lab)Scale-Up (Pilot)
Reaction Time24 h8 h (flow reactor)
Yield65%82%

Advanced: What methodologies assess metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate with rat/human microsomes, monitor parent compound depletion via LC-MS/MS .
  • CYP450 Inhibition Screening : Fluorogenic assays to identify interactions with CYP3A4/2D6 .
  • Plasma Stability : Incubate in plasma (37°C, pH 7.4), quantify degradation over 24 h .

Data Interpretation : A half-life (t₁/₂) >2 h in microsomes suggests suitability for in vivo studies.

Advanced: How can solubility challenges in aqueous buffers be addressed?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (≤10% DMSO) or β-cyclodextrin inclusion complexes .
  • Salt Formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
  • Nanoformulation : Encapsulate in PEGylated liposomes for improved bioavailability .

Q. Solubility Profile :

SolventSolubility (mg/mL)
Water0.12
PBS + 10% DMSO1.8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.